molecular formula C7H12N2O B2559930 1,3-Dicyclopropylurea CAS No. 69332-65-6

1,3-Dicyclopropylurea

Cat. No.: B2559930
CAS No.: 69332-65-6
M. Wt: 140.186
InChI Key: WJPJIMFSWXFAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dicyclopropylurea is an organic compound with the molecular formula C7H12N2O It is characterized by the presence of two cyclopropyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dicyclopropylurea can be synthesized through the reaction of cyclopropylamine with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine. The reaction proceeds as follows:

2C3H5NH2+COCl2C7H12N2O+2HCl2 \text{C}_3\text{H}_5\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_7\text{H}_{12}\text{N}_2\text{O} + 2 \text{HCl} 2C3​H5​NH2​+COCl2​→C7​H12​N2​O+2HCl

The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risks associated with handling phosgene.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclopropylurea can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyclopropylamine and carbon dioxide.

    Oxidation: Oxidative cleavage of the cyclopropyl rings can occur under strong oxidizing conditions, leading to the formation of carboxylic acids or ketones.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Cyclopropylamine and carbon dioxide.

    Oxidation: Carboxylic acids or ketones, depending on the specific conditions.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1,3-Dicyclopropylurea has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific properties, such as high thermal stability or unique mechanical characteristics.

    Catalysis: It can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Biological Studies: The compound’s potential biological activity is of interest for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1,3-dicyclopropylurea depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating catalytic cycles. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dicyclopropylurea: Similar structure but with both cyclopropyl groups attached to the same nitrogen atom.

    1,3-Dicyclopropylthiourea: Similar structure but with a sulfur atom replacing the oxygen atom in the urea moiety.

    Cyclopropylurea: Contains only one cyclopropyl group attached to the urea moiety.

Uniqueness

1,3-Dicyclopropylurea is unique due to the presence of two cyclopropyl groups attached to different nitrogen atoms in the urea moiety. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and potential for unique reactivity patterns, making it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

1,3-dicyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7(8-5-1-2-5)9-6-3-4-6/h5-6H,1-4H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPJIMFSWXFAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.